Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride
Description
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with an ethyl carboxylate ester and a hydrochloride salt.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7;/h5,8,10H,2-4H2,1H3,(H,11,12);1H |
InChI Key |
HIYISCVZIWXLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)NC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is straightforward and yields the desired imidazo[4,5-c]pyridine derivative efficiently.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted imidazo[4,5-c]pyridine derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 237.67 g/mol
- Structure : The compound features a tetrahydroimidazo-pyridine framework which is known for its biological activity.
Medicinal Chemistry
Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride has shown promise in various medicinal chemistry applications:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation .
Neurological Research
Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could benefit conditions such as Alzheimer's disease .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for the modification of its structure to enhance potency and selectivity against specific diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound revealed its effectiveness against resistant strains of bacteria commonly found in clinical infections .
- Neuroprotective Effects : Research examining the neuroprotective properties highlighted its potential to reduce oxidative stress and inflammation in neuronal cells exposed to toxic agents .
- Drug Development Initiatives : Ongoing drug development projects are exploring derivatives of this compound for their potential as novel therapeutics targeting cancer and infectious diseases .
Mechanism of Action
The mechanism of action of ETHYL 4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-4-CARBOXYLATE HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. For example, it may inhibit kinases or modulate GABA receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several angiotensin II receptor antagonists, differing primarily in substituent groups. Key analogs include:
Key Structural Differences:
- Ethyl carboxylate vs. Diphenylacetyl : The target compound’s ethyl carboxylate ester contrasts with the bulky diphenylacetyl group in PD123319/177, likely reducing steric hindrance and altering receptor binding kinetics.
- Salt Form : The hydrochloride salt may enhance solubility compared to PD123319’s trifluoroacetate form .
Functional and Pharmacological Comparisons
Receptor Selectivity:
- PD123319: Potently blocks AT2 receptors in uterine tissues but lacks activity on AT1-mediated pathways (e.g., inositol phosphate metabolism, vasoconstriction) .
- Losartan : Blocks AT1 receptors, inhibiting angiotensin II-induced blood pressure elevation and vascular contraction .
Functional Outcomes:
- PD123319: No effect on blood pressure in hypertensive rats, unlike AT1 antagonists like losartan .
- Target Compound: Unclear therapeutic role; however, imidazo[4,5-c]pyridine derivatives are also explored as Janus kinase (JAK) inhibitors (e.g., patents by Topivert Pharma Limited), suggesting alternative signaling applications .
Angiotensin Receptor Studies
- PD123319: Used to delineate AT2 receptor roles in uterine and neuronal tissues.
Neuronal and Cardiovascular Implications
- This suggests that the target compound, if AT2-selective, may also lack direct neuromodulatory activity.
Kinase Inhibition Potential
- JAK Inhibitors : Patent data (e.g., WO2020/3371185) describe imidazo[4,5-c]pyridine derivatives as JAK inhibitors for inflammatory diseases. The target compound’s core structure aligns with these claims, though its ester group may require hydrolysis to a free acid for optimal kinase binding .
Biological Activity
Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride (CAS Number: 879668-17-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₅Cl₂N₃O
- Molecular Weight : 220.15 g/mol
- IUPAC Name : this compound
- Purity : ≥96%
Anticancer Properties
Research indicates that imidazopyridine derivatives exhibit potent anticancer activities. Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-C]Pyridine-4-Carboxylate has been studied for its effects on various cancer cell lines:
- Mechanism of Action : The compound acts as a selective inhibitor of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are crucial in regulating cell survival and proliferation in cancer cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 (Breast) | 8.6 | Significant growth inhibition |
| A549 (Lung) | 10.2 | Moderate growth inhibition |
| SW-620 (Colon) | 9.1 | Moderate growth inhibition |
Antihypertensive Activity
The compound has also shown potential as an antihypertensive agent. Studies have demonstrated that derivatives of the imidazopyridine core can effectively lower blood pressure through various mechanisms:
- Mechanism of Action : These compounds may inhibit specific pathways involved in vasoconstriction and promote vasodilation via modulation of the renin-angiotensin system .
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine is influenced by its structural components. Modifications at the nitrogen and carbon positions have been shown to enhance or reduce its efficacy:
- Substituents : The presence of alkyl chains at specific positions significantly alters the potency against various biological targets.
Case Studies
- Combination Therapy in Cancer Treatment :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
